4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide
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Overview
Description
4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide is a complex organic compound that features a tetrazole ring, an indole moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The indole moiety can be synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone. The final step involves coupling the tetrazole and indole intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The nitro group in the benzamide can be reduced to an amine.
Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amino derivatives of the benzamide.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and metabolic stability. The indole moiety can interact with various biological targets through π-π stacking and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-5-yl)benzoic acid: Similar tetrazole ring structure but lacks the indole and benzamide groups.
1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole: Contains a tetrazole ring and a benzimidazole moiety.
Di(1H-tetrazol-5-yl)methanone oxime: Features two tetrazole rings and is used in energetic materials.
Uniqueness
4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide is unique due to its combination of a tetrazole ring, an indole moiety, and a benzamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H20N6O |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(5-methyltetrazol-1-yl)-N-(1-propan-2-ylindol-4-yl)benzamide |
InChI |
InChI=1S/C20H20N6O/c1-13(2)25-12-11-17-18(5-4-6-19(17)25)21-20(27)15-7-9-16(10-8-15)26-14(3)22-23-24-26/h4-13H,1-3H3,(H,21,27) |
InChI Key |
WDFSBTXZUWMBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=C4C=CN(C4=CC=C3)C(C)C |
Origin of Product |
United States |
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